7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming chemical compounds, ensuring unambiguous identification across scientific disciplines. The compound under investigation bears the official International Union of Pure and Applied Chemistry name 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid. This nomenclature reflects the structural complexity of the molecule, incorporating multiple functional groups and ring systems that require precise systematic description.
The compound belongs to the naphthyridine family of heterocyclic compounds, specifically classified as a 1,7-naphthyridine derivative based on the positioning of nitrogen atoms within the bicyclic framework. The systematic classification places this molecule within the broader category of diazanaphthalenes, which are bicyclic aromatic compounds containing two nitrogen atoms in the ring system. The tetrahydro designation indicates the partial saturation of one of the pyridine rings, resulting in a saturated six-membered ring fused to an aromatic pyridine ring.
The presence of both carboxylic acid and tert-butoxycarbonyl functional groups introduces additional complexity to the nomenclature. The carboxylic acid functionality at position 3 is designated as the primary functional group, while the tert-butoxycarbonyl group at position 7 serves as a protecting group commonly employed in organic synthesis. The Chemical Abstracts Service registry number 1245645-20-8 provides a unique identifier for this specific compound within chemical databases.
Alternative systematic names for this compound include 7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid and 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylicacid, reflecting different approaches to systematic nomenclature while maintaining chemical accuracy. These variations demonstrate the flexibility within International Union of Pure and Applied Chemistry guidelines while preserving the essential structural information required for unambiguous identification.
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₄H₁₈N₂O₄ accurately represents the atomic composition of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid, corresponding to a molecular weight of 278.30 grams per mole. This formula indicates the presence of fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and biological properties.
The degree of unsaturation calculation reveals important information about the molecular structure. With a molecular formula of C₁₄H₁₈N₂O₄, the degree of unsaturation equals 6, accounting for the aromatic pyridine ring (4 degrees), the carbonyl groups (2 degrees), and the fused ring system. This calculation confirms the presence of multiple rings and double bonds within the molecular framework, consistent with the naphthyridine core structure and the attached functional groups.
Stereochemical considerations play a crucial role in understanding the three-dimensional arrangement of atoms within this molecule. The tetrahydronaphthyridine core contains a saturated six-membered ring that can adopt different conformational states. The nitrogen atom at position 7, which bears the tert-butoxycarbonyl protecting group, represents a potential site for configurational isomerism depending on the substitution pattern and ring geometry. However, the specific stereochemical configuration of this compound has not been explicitly defined in the available crystallographic data.
The tert-butoxycarbonyl group introduces significant steric bulk around the nitrogen atom at position 7, potentially influencing the overall molecular conformation and accessibility of this site for chemical reactions. The carboxylic acid functionality at position 3 provides a site for hydrogen bonding and ionic interactions, contributing to the compound's solubility and binding properties. The planar nature of the aromatic pyridine ring constrains the overall molecular geometry, while the saturated ring portion allows for greater conformational flexibility.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis provides detailed insights into the three-dimensional structure and solid-state packing of heterocyclic compounds. While specific crystallographic data for 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid is not directly available in the literature, related naphthyridine derivatives have been extensively studied using X-ray crystallography to understand their structural features and conformational preferences.
Studies of related 1,8-naphthyridine derivatives have revealed that these bicyclic systems typically adopt nearly planar conformations, with dihedral angles between fused pyridine rings of less than 1 degree. This planarity is maintained by the aromatic character of the ring system and the constraints imposed by the fused structure. However, the partial saturation in tetrahydronaphthyridine derivatives introduces conformational flexibility that can significantly affect the overall molecular geometry.
Comparative analysis of similar tert-butoxycarbonyl-protected naphthyridine compounds has shown that the protecting group adopts specific orientations to minimize steric interactions with the bicyclic core. The tert-butyl group typically assumes a conformation that positions the three methyl groups away from the aromatic system, reducing unfavorable van der Waals contacts. This conformational preference influences the accessibility of the nitrogen atom for subsequent chemical transformations and affects the overall molecular shape.
The carboxylic acid functionality at position 3 can participate in intermolecular hydrogen bonding interactions in the solid state, leading to specific packing arrangements and crystal structures. Related carboxylic acid-containing naphthyridine derivatives have demonstrated the formation of hydrogen-bonded dimers and extended networks through carboxylic acid-to-carboxylic acid interactions. These intermolecular contacts contribute to the stability of the crystal lattice and influence the physical properties of the solid material.
Computational studies using density functional theory methods have been employed to investigate the conformational preferences of tetrahydronaphthyridine derivatives. These calculations typically reveal multiple low-energy conformations for the saturated ring portion, with energy barriers for interconversion on the order of several kilocalories per mole. The preferred conformations are influenced by the substitution pattern and the presence of protecting groups such as tert-butoxycarbonyl.
Comparative Analysis with Related Naphthyridine Derivatives
The structural features of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid can be better understood through comparison with related naphthyridine derivatives that have been characterized in the literature. The parent compound 5,6,7,8-tetrahydro-1,7-naphthyridine (C₈H₁₀N₂, molecular weight 134.18 grams per mole) provides a baseline for understanding the effects of functional group substitution.
The unsubstituted 5,6,7,8-tetrahydro-1,7-naphthyridine exhibits a simplified structure that lacks both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality present in the target compound. This parent compound has been studied as a key intermediate in the synthesis of more complex naphthyridine derivatives and provides insights into the basic conformational preferences of the tetrahydronaphthyridine core. The molecular weight difference of 144.12 grams per mole between the parent compound and the target molecule reflects the addition of the protecting group and carboxylic acid substituents.
Comparison with 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid (C₉H₁₀N₂O₂, molecular weight 178.19 grams per mole) reveals the specific contribution of the tert-butoxycarbonyl protecting group to the overall molecular structure. This intermediate compound contains the carboxylic acid functionality but lacks the nitrogen protection, providing an opportunity to assess the effects of the protecting group on molecular properties and reactivity. The structural similarity between these compounds suggests that they may exhibit similar conformational preferences for the naphthyridine core while differing in their chemical reactivity and stability.
Related compounds such as tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate demonstrate alternative substitution patterns and protecting group strategies within the naphthyridine family. This 1,8-naphthyridine derivative differs from the target compound in the positioning of nitrogen atoms within the bicyclic system and the location of the tert-butoxycarbonyl group. Despite these differences, both compounds share the common feature of nitrogen protection using tert-butoxycarbonyl chemistry, highlighting the importance of this protecting group strategy in naphthyridine synthesis.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Positions | Functional Groups |
|---|---|---|---|---|
| 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | C₁₄H₁₈N₂O₄ | 278.30 | 1,7 | Boc, COOH |
| 5,6,7,8-Tetrahydro-1,7-naphthyridine | C₈H₁₀N₂ | 134.18 | 1,7 | None |
| 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid | C₉H₁₀N₂O₂ | 178.19 | 1,7 | COOH |
| tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | 1,8 | Boc, CH₃ |
The systematic comparison of these related structures reveals several important trends in naphthyridine chemistry. The 1,7-naphthyridine isomers generally exhibit different electronic properties compared to their 1,8-counterparts due to the different positioning of the nitrogen atoms within the bicyclic framework. This positional difference affects the basicity of the nitrogen atoms, the stability of the compounds, and their reactivity toward electrophilic and nucleophilic reagents.
The presence of electron-withdrawing groups such as carboxylic acid functionalities significantly influences the electronic distribution within the naphthyridine core. These substituents reduce the electron density on the nitrogen atoms and affect the overall reactivity of the molecule. The combination of both protecting group and carboxylic acid functionalities in the target compound creates a unique electronic environment that balances stability during synthetic transformations with the potential for subsequent functionalization.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-9-6-10(12(17)18)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVSVMCJRLZPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743262 | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-20-8 | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials and polymers, contributing to the development of new technologies.
Mechanism of Action
The mechanism by which 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The BOC group plays a crucial role in protecting the amine functionality during synthesis, which can be selectively removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
- CAS No.: Not explicitly provided (referred to as "Compound 7" in ).
- Key Differences :
- Substitutions: Chloro, fluoro, and 4-fluorophenyl groups at positions 7, 6, and 1, respectively, with a ketone at position 3.
- Applications : Acts as a potent intermediate in anticancer drug development, targeting the HGF/c-Met signaling pathway in breast and lung cancers .
- Synthesis : Optimized two-step process (substitution + hydrolysis) yielding 63.69% .
- Structural Impact : The electron-withdrawing halogen atoms enhance binding to hydrophobic pockets in target proteins, while the ketone group may participate in hydrogen bonding .
b) 7-Tert-butyl 3-methyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate
- CAS No.: 1201784-86-2 .
- Key Differences :
- Substitutions: Methyl ester at position 3 instead of a carboxylic acid.
- Applications : Likely used as a prodrug or synthetic intermediate where ester hydrolysis is required to activate the carboxylic acid .
- Structural Impact : The ester group reduces polarity, improving membrane permeability compared to the carboxylic acid form .
c) 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic Acid
- CAS No.: 1341036-28-9 .
- Key Differences: Positional Isomerism: Boc group at position 6 instead of 6.
Halogenated Derivatives
a) 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic Acid
- CAS No.: 1250998-50-5 .
- Key Differences :
b) 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
- CAS No.: 766545-20-4 .
- Key Differences: Substitutions: Chlorine at position 2 and a hydrochloride salt form. Applications: Potential use in central nervous system (CNS) drug candidates due to improved solubility from the salt form .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s Boc group is typically introduced via Boc anhydride under mild conditions, while halogenated analogs require multi-step optimizations (e.g., ’s 63.69% yield for Compound 7) .
- Biological Relevance :
- Safety and Handling : The target compound’s hazards (H302, H412) are less severe than halogenated analogs, which may pose additional environmental risks due to halogen persistence .
Biological Activity
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid (CAS No. 1245645-20-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural framework, which resembles other naphthyridine derivatives known for various pharmacological effects. The presence of the tert-butoxycarbonyl group enhances solubility and stability, potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the anticancer activity of related naphthyridines, showing IC50 values ranging from 0.03 to 15.03 μg/mL against different human cancer cell lines such as HeLa and MDA-MB-231 .
Table 1: Cytotoxicity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Aaptamine | H1299 | 10.47 |
| Aaptamine | A549 | 15.03 |
| Aaptamine | HeLa | 12.00 |
| Aaptamine | MDA-MB-231 | 8.50 |
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor for certain enzymes like butyrylcholinesterase (BChE). Modifications to the amino acid side chains in related compounds have shown to enhance binding affinity significantly . The introduction of the tert-butoxycarbonyl group has been linked to improved inhibition constants (K_I), suggesting a potential for designing more effective inhibitors based on this scaffold.
Study on Anticancer Properties
A study conducted by Dyshlovoy et al. explored the anticancer effects of various naphthyridine derivatives, including those structurally similar to 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of apoptotic pathways .
Selective Inhibition Research
Another significant investigation focused on the selective inhibition properties of naphthyridine derivatives in the context of Alzheimer's disease treatment. The study revealed that specific modifications could lead to compounds with enhanced selectivity for BChE over acetylcholinesterase (AChE), which is crucial for minimizing side effects in therapeutic applications .
Preparation Methods
Hydrogenation of Aromatic Naphthyridines
Aromatic 1,7-naphthyridines undergo catalytic hydrogenation to yield the saturated tetrahydro variant. For instance, 1,7-naphthyridine-3-carboxylic acid is hydrogenated using palladium on carbon (Pd/C) under H₂ pressure (3–5 bar) in ethanol or ethyl acetate. This method ensures regioselectivity but requires pre-existing aromatic precursors.
Optimization Considerations :
-
Catalyst Loading : 5–10% Pd/C
-
Pressure : 3–5 bar H₂
-
Duration : 12–24 hours
Introduction of the Boc Protecting Group
The Boc group is introduced at the 7-position amine via nucleophilic substitution or carbamate formation. Two validated methods are:
Boc Anhydride Activation
The free amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:
Typical Protocol :
Selective Protection Using Coupling Agents
For sterically hindered amines, methanesulfonyl chloride (MsCl) activates the amine for Boc incorporation:
Conditions :
-
Reagents : MsCl (1.1 equiv), Boc-O-succinimide (1.5 equiv)
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Base : Diisopropylethylamine (DIPEA)
-
Solvent : DCM
Carboxylic Acid Functionalization
The 3-carboxylic acid group is introduced via oxidation or retained from precursor molecules:
Oxidation of Methyl Groups
A methyl substituent at the 3-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or Jones reagent:
Procedure :
Direct Carboxylation
Lithiation of a halogenated naphthyridine followed by carboxylation with CO₂:
Conditions :
Integrated Synthesis Routes
Route A: Sequential Cyclization-Protection-Carboxylation
-
Cyclization : React 3-aminopentanoic acid with cyclohexanone under acidic conditions to form the tetrahydro-naphthyridine core.
Overall Yield : ~35% (3 steps).
Route B: Hydrogenation of Aromatic Precursors
Overall Yield : ~45% (3 steps).
Challenges and Optimization
-
Regioselectivity : Competing reactions at N1 vs. N7 require careful base selection (e.g., DIPEA over TEA).
-
Boc Stability : Acidic workup conditions may cleave the Boc group; neutral pH is maintained during purification.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization (ethanol/water) ensures >97% purity .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via hydrolysis of ester precursors (e.g., ethyl or benzyl esters) under alkaline conditions. For example, hydrolysis of ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate with NaOH (2M, 95°C, 1 h) yields the carboxylic acid derivative in high yield (93%) . Hydrogenolysis of benzyl esters using Pd/C and H₂ in methanol/water is another method, achieving ~89% yield .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodological Answer : Characterization relies on 1H NMR for stereochemical analysis of the tetrahydro-naphthyridine core and mass spectrometry (MS) to confirm molecular weight. For instance, in analogous naphthyridine derivatives, 1H NMR peaks at δ 2.5–3.5 ppm confirm the Boc-protected amine, while MS data (e.g., [M+H]⁺) aligns with theoretical molecular weights .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : The compound should be stored at 0–6°C in airtight, moisture-free containers to prevent Boc-group degradation or decarboxylation . Safety data sheets recommend avoiding prolonged exposure to light and humidity, which can hydrolyze the tert-butoxycarbonyl group .
Advanced Research Questions
Q. How can researchers optimize Boc protection/deprotection steps during synthetic modifications?
- Methodological Answer : For Boc protection, use anhydrous dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane). For deprotection, trifluoroacetic acid (TFA) in dichloromethane (20°C, 2 h) selectively removes the Boc group without affecting the carboxylic acid .
Q. What strategies resolve contradictory spectral data in functional group analysis?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl peaks) may arise from residual solvents or byproducts. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) and validate purity by HPLC-MS . Cross-reference with literature data for analogous naphthyridines to confirm assignments .
Q. How can coupling reactions involving the carboxylic acid group be optimized for higher yields?
- Methodological Answer : Activate the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Maintain a pH of 7–8 with N,N-diisopropylethylamine (DIPEA) to stabilize reactive intermediates. For example, coupling with amines under these conditions achieves >75% yield in peptide-like conjugates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar naphthyridine derivatives?
- Methodological Answer : Variability in yields (e.g., 30–93% in hydrolysis reactions ) often stems from differences in reaction scale, solvent purity, or workup procedures. Systematically test parameters like NaOH concentration (1M vs. 5M) and reflux duration to identify optimal conditions. Document solvent drying (e.g., molecular sieves for THF) to minimize side reactions.
Applications in Drug Discovery
Q. What role does this compound play in designing kinase inhibitors?
- Methodological Answer : The tetrahydro-naphthyridine scaffold mimics ATP-binding motifs in kinases. The Boc group enhances solubility during SAR studies, while the carboxylic acid enables conjugation to pharmacophores. For example, derivatives targeting the HGF/c-Met pathway (a key oncology target) use similar intermediates .
Safety and Handling
Q. What first-aid measures are recommended for accidental exposure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
